molecular formula C18H18FN3O2 B13863484 Sunitinib Impurity 18

Sunitinib Impurity 18

Cat. No.: B13863484
M. Wt: 327.4 g/mol
InChI Key: JJCBMURHXKLBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sunitinib Impurity 18 involves multiple steps, starting from commercially available materials. The process typically includes the condensation of an indole intermediate with a formyl amide intermediate. The reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Sunitinib Impurity 18 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, methanol, ethanol.

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Sunitinib Impurity 18 has a wide range of applications in scientific research:

Mechanism of Action

Sunitinib Impurity 18, being a metabolite of sunitinib, shares some of its mechanisms of action. Sunitinib is a receptor tyrosine kinase inhibitor that targets multiple RTKs, including platelet-derived growth factor receptors and vascular endothelial growth factor receptors. These receptors play crucial roles in tumor angiogenesis and cell proliferation. By inhibiting these pathways, sunitinib and its metabolites can reduce tumor growth and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

    N-Desethyl Sunitinib: Another metabolite of sunitinib with similar applications in research.

    Sunitinib N-Oxide: A derivative used in impurity profiling.

    Sunitinib Impurity B: Another impurity used in analytical studies

Uniqueness

Sunitinib Impurity 18 is unique due to its specific structure and the role it plays in the metabolic pathway of sunitinib. It is particularly valuable in analytical chemistry for the precise quantification and validation of sunitinib in various formulations .

Properties

Molecular Formula

C18H18FN3O2

Molecular Weight

327.4 g/mol

IUPAC Name

5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N,N,2,4-tetramethyl-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C18H18FN3O2/c1-9-15(20-10(2)16(9)18(24)22(3)4)8-13-12-7-11(19)5-6-14(12)21-17(13)23/h5-8,20H,1-4H3,(H,21,23)

InChI Key

JJCBMURHXKLBIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)N(C)C)C)C=C2C3=C(C=CC(=C3)F)NC2=O

Origin of Product

United States

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